N2-Methyl-PhIP is primarily sourced from the cooking of protein-rich foods, particularly meats, where it forms during high-temperature cooking processes such as grilling or frying. The compound is classified under the broader category of heterocyclic aromatic amines (HAAs), which are known for their carcinogenic potential. These compounds are formed through the pyrolysis of amino acids and creatine in meat when subjected to high temperatures.
The synthesis of N2-Methyl-PhIP can be achieved through several methods, often involving multi-step organic reactions. A common approach includes:
This synthetic pathway allows for the production of N2-Methyl-PhIP in a laboratory setting, enabling further studies on its biological effects and mechanisms.
N2-Methyl-PhIP possesses a complex molecular structure characterized by:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its interactions with biological macromolecules.
N2-Methyl-PhIP undergoes several chemical reactions that are crucial for its biological activity:
These reactions highlight the potential for N2-Methyl-PhIP to interact with cellular components and contribute to mutagenesis.
The mechanism by which N2-Methyl-PhIP exerts its mutagenic effects involves several steps:
Research has demonstrated that these DNA adducts are detectable in various biological samples following exposure to cooked meats containing N2-Methyl-PhIP.
N2-Methyl-PhIP exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential applications in research.
N2-Methyl-PhIP has several applications in scientific research:
N2-Methyl-PhIP (CAS No. 934976-47-3) is a methylated derivative of the heterocyclic aromatic amine (HAA) 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP). Its IUPAC name is 1-methyl-2-(methylamino)-6-phenylimidazo[4,5-b]pyridine, reflecting methylation at the exocyclic N2 nitrogen of the parent PhIP structure. The molecular formula is C₁₄H₁₄N₄, with a molecular weight of 238.29 g/mol. The core structure retains PhIP’s tricyclic system comprising an imidazopyridine ring linked to a phenyl group, but methylation at N2 alters its electronic properties and reactivity. The methyl group sterically hinders metabolic activation at N2, a key site in PhIP’s carcinogenicity [1].
Structural Features:
Table 1: Atomic Composition of N2-Methyl-PhIP
Element | Count | Bonding Environment |
---|---|---|
Carbon | 14 | Aromatic/alkyl systems |
Hydrogen | 14 | Attached to C/N atoms |
Nitrogen | 4 | Pyridine/imidazole rings |
Synthetic Pathways:
Analytical Characterization:
Table 2: Analytical Signatures of N2-Methyl-PhIP
Technique | Key Diagnostic Features | Utility |
---|---|---|
ESI-MS/MS | m/z 238 → 223 → 195 | Structural confirmation |
¹H-NMR | δ 3.3 ppm (s, 3H, N–CH₃) | Methyl group identification |
HPLC-UV | tR = 12.7 min (0.1% HCOOH/CH₃CN gradient) | Quantification in mixtures |
N2-Methyl-PhIP arises from post-formational modification of PhIP during cooking. PhIP itself forms via Maillard reactions between:
Formation follows first-order kinetics between 150–250°C. Key parameters:
Table 3: Thermodynamic Parameters for Formation
Temperature (°C) | PhIP Yield (ng/g) | N2-Methyl-PhIP Yield (ng/g) | Dominant Pathway |
---|---|---|---|
150 | 2.1 | <0.05 | Maillard reaction |
200 | 15.7 | 0.3 | Methylation |
250 | 8.9 | 0.6 | Pyrolysis |
Table 4: Performance Metrics for Quantification Methods
Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Matrix Effect (%) |
---|---|---|---|---|
HPLC-DAD | 0.1 | 0.3 | 78–85 | −12 to +8 |
LC-ESI-MS/MS | 0.02 | 0.07 | 92–97 | −5 to +3 |
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